4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole
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Overview
Description
4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole is a heterocyclic organic compound that contains an imidazole ring substituted with chloromethyl, methyl, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 2-methylthio-1H-imidazole with chloromethylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Sulfoxide and sulfone derivatives of the original compound.
Scientific Research Applications
4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Biological Studies: Used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds share the chloromethyl group and exhibit similar reactivity in substitution reactions.
4-Chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a similar methylthio group and is used in similar applications.
Uniqueness
4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C6H9ClN2S |
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Molecular Weight |
176.67 g/mol |
IUPAC Name |
4-(chloromethyl)-5-methyl-2-methylsulfanyl-1H-imidazole |
InChI |
InChI=1S/C6H9ClN2S/c1-4-5(3-7)9-6(8-4)10-2/h3H2,1-2H3,(H,8,9) |
InChI Key |
ABSAVPRYBWYAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SC)CCl |
Origin of Product |
United States |
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